6-Amino-1H-benzo[d]imidazole-4-carbonitrile

Kinase Inhibition Structure-Activity Relationship Hinge Binding

This regiospecific 6-amino-4-carbonitrile benzimidazole is a strategic scaffold for kinase inhibitor and targeted protein degradation libraries. The electron-withdrawing 4-CN group precisely mimics the adenine hinge-binding motif, while the 6-NH₂ handle enables parallel amide coupling or Buchwald-Hartwig diversification—ensuring SAR fidelity that generic benzimidazoles cannot provide. Procure the exact regioisomer to maintain synthetic reproducibility and accelerate your DDR, AT1 receptor, or ADC payload programs.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
Cat. No. B13004993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1H-benzo[d]imidazole-4-carbonitrile
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1C#N)N=CN2)N
InChIInChI=1S/C8H6N4/c9-3-5-1-6(10)2-7-8(5)12-4-11-7/h1-2,4H,10H2,(H,11,12)
InChIKeyBHUVHLSHQXPURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1H-benzo[d]imidazole-4-carbonitrile: A Key Heterocyclic Building Block for Kinase-Focused Library Synthesis


6-Amino-1H-benzo[d]imidazole-4-carbonitrile (CAS: 1802927-83-8; MF: C8H6N4; MW: 158.16) is a polysubstituted benzimidazole derivative featuring an amino group at the 6-position and a cyano group at the 4-position of the benzimidazole core . The benzimidazole scaffold is widely recognized as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including protein kinases [1]. This specific compound combines two synthetically versatile functional groups: a primary aromatic amine for facile derivatization (e.g., amidation, reductive amination, or diazonium chemistry) and a nitrile that can serve as a hydrogen bond acceptor in kinase hinge-binding motifs or as a precursor for further transformations [2]. These features position the compound as a valuable intermediate in the synthesis of focused libraries targeting therapeutically relevant kinases.

6-Amino-1H-benzo[d]imidazole-4-carbonitrile: Why Substituting with Unsubstituted or Differently Substituted Benzimidazoles Compromises Synthetic Utility


Generic substitution with unsubstituted benzimidazole or mono-substituted analogs is not scientifically viable for projects requiring this specific regioisomer. The 4-cyano group is a potent electron-withdrawing substituent that profoundly alters the electronic density of the aromatic ring, impacting both the reactivity of the 6-amino group for downstream coupling reactions and the hydrogen-bonding capacity of the core heterocycle in biological target engagement [1]. Furthermore, in kinase inhibitor design, the precise spatial positioning of the amino handle relative to the hinge-binding nitrile is critical for achieving the correct binding orientation; simple analogs lacking the 6-amino group (e.g., 1H-benzo[d]imidazole-4-carbonitrile) or with the amino group at a different position (e.g., 5-amino or 7-amino isomers) will yield derivatives with fundamentally different three-dimensional pharmacophores and, consequently, divergent selectivity and potency profiles [2]. This necessitates the procurement of the exact 6-amino-4-carbonitrile regioisomer to ensure synthetic fidelity and SAR reproducibility.

Quantitative Differentiation Guide: 6-Amino-1H-benzo[d]imidazole-4-carbonitrile vs. Closest Analogs


Hinge-Binding Motif Validation: 4-Cyano Benzimidazoles Exhibit Enhanced Kinase Affinity Relative to 4-Unsubstituted Analogs

The 4-cyano group in benzimidazole-based kinase inhibitors functions as a critical hydrogen bond acceptor with the kinase hinge region. SAR studies on arylaminobenzimidazoles as Raf kinase inhibitors demonstrate that the presence of a cyano group at the 4-position contributes to potent in vitro activity and desirable oral bioavailability [1]. In contrast, 4-unsubstituted benzimidazole analogs in the same series lack this key hinge-binding interaction, resulting in significantly reduced or abolished enzymatic inhibitory activity. This class-level inference is supported by molecular docking predictions for 6-amino-1H-benzo[d]imidazole-4-carbonitrile, which suggest a binding affinity (Kd) of 8.3 nM for Abl kinase, comparable to the clinically approved inhibitor imatinib .

Kinase Inhibition Structure-Activity Relationship Hinge Binding

Synthetic Versatility Advantage: Dual Functionalization Enables One-Pot Derivatization vs. Stepwise Assembly with Mono-Functionalized Intermediates

The presence of both a 6-amino group and a 4-cyano group on the benzimidazole scaffold enables orthogonal derivatization strategies that are not feasible with mono-functionalized intermediates such as 1H-benzo[d]imidazole-4-carbonitrile (lacking the amino handle) or 6-amino-1H-benzo[d]imidazole (lacking the cyano group). Specifically, the 6-amino group can be selectively acylated or alkylated without affecting the 4-cyano moiety, allowing for the rapid generation of diverse amide or amine libraries [1]. This dual functionality reduces the number of synthetic steps required to access complex target molecules, as the core heterocycle is pre-functionalized with both necessary reactive sites.

Synthetic Efficiency Library Synthesis Parallel Chemistry

Regioisomeric Selectivity in Kinase Inhibition: 6-Amino Benzimidazoles Demonstrate Favorable Aurora A Kinase Activity Profile

The position of the amino substituent on the benzimidazole ring critically influences kinase selectivity. Studies on 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives demonstrate that the 6-amino regioisomer serves as an effective scaffold for developing potent Aurora A kinase inhibitors, with optimized derivatives achieving IC50 values as low as 21.94 nM [1]. While this specific derivative incorporates additional quinazolinone functionality, the underlying SAR indicates that the 6-position amino group provides an optimal vector for substituent attachment to access the kinase active site. Analogs bearing the amino group at the 5- or 7-positions of the benzimidazole core would present the derivatized side chain at a different spatial orientation, likely resulting in reduced potency due to suboptimal fit within the ATP-binding pocket.

Aurora Kinase Anticancer Regioselectivity

Optimal Application Scenarios for 6-Amino-1H-benzo[d]imidazole-4-carbonitrile in Scientific Research and Industrial Settings


Focused Kinase Inhibitor Library Synthesis Targeting the Hinge Region

This compound is optimally deployed as a central scaffold in the parallel synthesis of kinase inhibitor libraries. The 4-cyano group mimics the adenine hinge-binding motif found in many ATP-competitive kinase inhibitors, while the 6-amino group provides a versatile handle for introducing diverse chemical moieties via amide bond formation or Buchwald-Hartwig coupling [1]. This dual functionality enables medicinal chemists to rapidly explore chemical space around the solvent-exposed region of the kinase active site without requiring de novo scaffold construction for each library member.

Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitor Analogs

Benzimidazole-4-carbonitriles have been established as privileged scaffolds in the design of PARP inhibitors, with the cyano group playing a critical role in nicotinamide-mimetic binding to the PARP catalytic domain [1]. The 6-amino derivative provides an additional vector for functionalization that can be exploited to modulate physicochemical properties such as solubility and permeability, or to introduce targeting moieties for antibody-drug conjugate (ADC) payload development. This makes the compound a strategic intermediate for medicinal chemistry groups engaged in DNA damage response (DDR) drug discovery programs.

Building Block for Angiotensin II AT1 Receptor Antagonist Development

SAR studies on 6-substituted aminocarbonyl benzimidazoles have demonstrated that derivatives of 6-amino benzimidazoles can achieve exceptional potency as nonpeptidic angiotensin II AT1 receptor antagonists, with optimized compounds exhibiting AT1 IC50 values as low as 0.1 nM and excellent selectivity over AT2 receptors (>10,000 nM) [1]. The 6-amino-4-carbonitrile core provides an ideal starting point for accessing this chemotype, as the amino group serves as the attachment point for the aminocarbonyl pharmacophore while the 4-cyano group contributes to overall molecular recognition and binding affinity.

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